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Compound of Interest

Compound Name:
1,4-Difluoro-5,8-

dihydroxyanthraquinone

Cat. No.: B030391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,4-
Difluoro-5,8-dihydroxyanthraquinone. Due to the limited availability of direct experimental

data for this specific compound, this guide presents a detailed analysis based on established

spectroscopic principles and data from closely related structural analogs. The information

herein is intended to serve as a valuable resource for researchers engaged in the analysis,

characterization, and application of this and similar anthraquinone derivatives.

Chemical Structure and Properties
1,4-Difluoro-5,8-dihydroxyanthraquinone is a halogenated derivative of the naturally

occurring anthraquinone core. Its structure, featuring two hydroxyl and two fluorine

substituents, suggests unique electronic and biological properties.

Property Value

Molecular Formula C₁₄H₆F₂O₄

Molecular Weight 276.19 g/mol

CAS Number 131401-54-2

Appearance Predicted to be a colored solid
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Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for 1,4-
Difluoro-5,8-dihydroxyanthraquinone. These values are derived from the known spectral

characteristics of dihydroxyanthraquinones and fluoroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Notes

¹H NMR

H-2, H-3 7.0 - 7.5 Doublet of doublets
Coupling to adjacent

fluorine and proton.

H-6, H-7 7.2 - 7.8 Multiplet
Typical aromatic

region.

OH (5,8) 12.0 - 13.0 Singlet (broad)

Intramolecular

hydrogen bonding

shifts the signal

significantly downfield.

¹³C NMR

C-1, C-4 150 - 160 Doublet (¹JCF)

Large one-bond

carbon-fluorine

coupling.

C-2, C-3 115 - 125 Doublet (²JCF)

Smaller two-bond

carbon-fluorine

coupling.

C-5, C-8 155 - 165 Singlet
Carbon attached to

hydroxyl group.

C-6, C-7 120 - 135 Singlet Aromatic carbons.

C-9, C-10 (C=O) 180 - 190 Singlet Carbonyl carbons.

C-4a, C-9a, C-8a, C-

10a
110 - 130 Singlet/Doublet

Bridgehead carbons,

may show coupling to

fluorine.

¹⁹F NMR

F-1, F-4 -120 to -150 Multiplet Chemical shift is

relative to a standard

(e.g., CFCl₃).

Coupling to aromatic
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protons is expected.

[1]

Note: Predicted values are based on data from analogous compounds such as 1,4-

dihydroxyanthraquinone and other fluorinated aromatic compounds. Actual experimental values

may vary.[2][3][4][5]

Infrared (IR) Spectroscopy
Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3200 - 3500 (broad) O-H stretch Hydroxyl (-OH)

1620 - 1680 C=O stretch Quinone carbonyl

1580 - 1610 C=C stretch Aromatic ring

1200 - 1300 C-O stretch Phenolic

1100 - 1200 C-F stretch Aryl fluoride

Note: The carbonyl stretching frequency may be split or broadened due to intramolecular

hydrogen bonding with the peri-hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: Predicted UV-Vis Absorption Maxima (λ_max)

Wavelength Range (nm) Electronic Transition Chromophore

240 - 260 π → π Anthraquinone core

270 - 290 π → π Anthraquinone core

450 - 550 n → π*
Quinone system with

auxochromes (-OH, -F)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://nmr.chem.ucsb.edu/docs/19Fshifts.html
https://m.chemicalbook.com/SpectrumEN_81-64-1_1HNMR.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://www.researchgate.net/file.PostFileLoader.html?id=54be98fed039b1875d8b45e7&assetKey=AS%3A273676291772416%401442260920395
https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The position and intensity of the absorption bands are highly sensitive to the solvent

used. The long-wavelength absorption is characteristic of dihydroxyanthraquinones and is

responsible for their color.[6][7]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectral Fragmentation

m/z Ion Notes

276 [M]⁺ Molecular ion peak.

248 [M - CO]⁺ Loss of a carbonyl group.

220 [M - 2CO]⁺ Loss of both carbonyl groups.

Note: High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming

the elemental composition.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

General Experimental Workflow
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Sample Preparation Spectroscopic Analysis

Data Processing & Interpretation
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General workflow for spectroscopic analysis.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully

dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-64

scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 250 ppm) and a larger number of scans will be

necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A specific probe or tuning is required.

The chemical shifts should be referenced to an appropriate standard (e.g., CFCl₃).[8][9]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine proton ratios.

IR Spectroscopy
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[10] Press the mixture into a thin, transparent pellet using

a hydraulic press.

Background Spectrum: Record a background spectrum of the empty sample compartment or

a pure KBr pellet.

Sample Spectrum: Place the sample pellet in the instrument's sample holder and record the

IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an

absorbance in the range of 0.1 - 1.0 at the λ_max.

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline

spectrum.

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-

Vis spectrum over a range of approximately 200-800 nm.[11]

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
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Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, direct insertion probe analysis with electron ionization (EI) is a common

method. Alternatively, the sample can be dissolved and introduced via electrospray ionization

(ESI) or atmospheric pressure chemical ionization (APCI).[12][13]

Ionization: Ionize the sample using an appropriate method (e.g., 70 eV for EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain

structural information. For high-resolution mass spectrometry (HRMS), the exact mass can

be used to determine the elemental composition.[14]

Proposed Biological Activity and Signaling Pathway
Anthraquinone derivatives are known for their wide range of biological activities, including

anticancer properties.[15][16] Many dihydroxyanthraquinones are known to function as

topoisomerase II inhibitors.[17][18][19][20] These compounds can intercalate into DNA and

stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks, cell cycle

arrest, and ultimately, apoptosis.

Proposed Mechanism of Action as a Topoisomerase II
Inhibitor
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Proposed mechanism of action as a topoisomerase II inhibitor.
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This guide provides a foundational understanding of the spectroscopic characteristics of 1,4-
Difluoro-5,8-dihydroxyanthraquinone. Experimental verification of the predicted data is

essential for definitive structural elucidation and for advancing the application of this compound

in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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